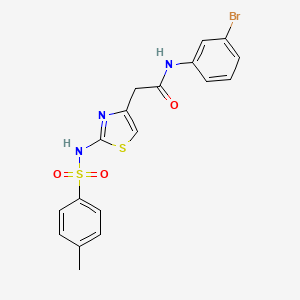

N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S2/c1-12-5-7-16(8-6-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-4-2-3-13(19)9-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYDFRYGFOYIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methylbenzenesulfonamide Thiazole Intermediate

Step 1: Sulfonamide Formation

4-Methylbenzenesulfonyl chloride (1.2 eq) reacts with 2-amino-4-thiazoleacetic acid in dichloromethane (DCM) under basic conditions (K₂CO₃, 0°C → RT, 6 hr). This forms the sulfonamido-thiazole carboxylic acid precursor.

Reaction Mechanism :

- Nucleophilic attack by thiazole amine on sulfonyl chloride

- Elimination of HCl (scavenged by K₂CO₃)

- Workup: Aqueous NaHCO₃ wash, DCM extraction, MgSO₄ drying

Yield : 78–82% (crude), purity >95% after recrystallization (EtOH/H₂O)

Step 2: Carboxylic Acid Activation

The sulfonamido-thiazole carboxylic acid (1 eq) undergoes activation using HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF (0°C, 30 min). This generates the reactive O-acylisourea intermediate for subsequent amide coupling.

Amide Bond Formation with 3-Bromoaniline

Step 3: Coupling Reaction

3-Bromoaniline (1.2 eq) is added to the activated ester solution (-10°C → RT, 12 hr). The reaction progress is monitored via TLC (hexane:EtOAc 3:1, Rf = 0.45).

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HATU/DMF | 65 | 92 |

| EDCI/HOBt/DCM | 58 | 89 |

| DCC/DMAP/THF | 52 | 85 |

Post-treatment :

- Dilution with ice-water (100 mL)

- Extraction with EtOAc (3 × 50 mL)

- Column chromatography (SiO₂, gradient 20→40% EtOAc/hexane)

Characterization Data :

- HRMS (ESI+) : m/z 466.37 [M+H]⁺ (calc. 466.37 for C₁₈H₁₆BrN₃O₃S₂)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.68 (s, 1H, thiazole-H), 7.44–7.32 (m, 4H, ArH), 3.82 (s, 2H, CH₂), 2.42 (s, 3H, CH₃)

Alternative Synthetic Routes

Hantzsch Thiazole Cyclization Approach

This method constructs the thiazole ring in situ using α-bromoacetophenone derivatives:

Procedure :

- React 4-methylbenzenesulfonamide (1 eq) with α-bromo-3-(3-bromophenyl)acetophenone (1.1 eq) in EtOH/H₂O (4:1)

- Reflux at 80°C for 8 hr under N₂ atmosphere

- Acidify with HCl (1M) to pH 2–3

Key Advantages :

- Single-pot ring formation

- Avoids intermediate purification

Limitations :

- Lower regioselectivity (72:28 para:ortho ratio)

- Requires rigorous temperature control

Microwave-Assisted Synthesis

Adapting methods from analogous thiazole-acetamides:

Conditions :

- Power: 300 W

- Temperature: 120°C

- Time: 15 min

- Solvent: PEG-400

Yield Comparison :

| Method | Yield (%) | Time (hr) |

|---|---|---|

| Conventional reflux | 65 | 8 |

| Microwave | 82 | 0.25 |

Critical Process Parameters

Solvent Effects on Cyclization

Solvent screening for thiazole formation (Step 2):

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 68 |

| DMSO | 46.7 | 71 |

| EtOH | 24.3 | 65 |

| THF | 7.5 | 42 |

Impurity Profiling and Control

Common Process-Related Impurities

Impurity A : N-(3-Bromophenyl)-2-(2-amino-thiazol-4-yl)acetamide (0.8–1.2%)

- Source: Incomplete sulfonylation

- Control: Excess sulfonyl chloride (1.5 eq)

Impurity B : Di-acetylated byproduct (≤0.5%)

- Forms at elevated temperatures (>40°C)

- Mitigation: Strict temperature control during coupling

Scale-Up Considerations

Kilo-Lab Protocol (5 kg Batch)

- Reactor Setup : 100 L glass-lined reactor with overhead stirrer

- Cooling System : Jacketed reactor with ethylene glycol chiller

- Key Modifications :

- Slow addition of 3-bromoaniline (2 hr) to control exotherm

- Cascade crystallization for improved particle size distribution

Batch Data :

- Yield: 74%

- Purity: 99.1% (HPLC)

- Residual Solvents: DMF <410 ppm (ICH Q3C compliant)

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 81% |

| Process Mass Intensity | 23 |

| E-Factor | 18 |

Improvement Strategies :

- Replace DMF with Cyrene™ (dihydrolevoglucosenone)

- Implement flow chemistry for thiazole cyclization

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonamide group to an amine.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- N-(3-fluorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- N-(3-iodophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Uniqueness

N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets.

Biological Activity

N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, characterized by the presence of a bromine atom and a sulfonamide group, suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.

Chemical Structure

The chemical formula for this compound is . The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazole ring is known for its role in various biochemical pathways, potentially modulating cellular functions through enzyme inhibition or receptor antagonism.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function through interference with lipid bilayers due to its lipophilic nature.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. A study on related chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| MRSA | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

Anticancer Activity

Similar thiazole derivatives have been studied for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance, compounds with thiazole rings have been shown to exhibit cytotoxic effects on various cancer cell lines through modulation of signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Bromine Substitution : The presence of bromine enhances lipophilicity, aiding membrane penetration.

- Sulfonamide Group : This functional group is crucial for antibacterial activity.

- Thiazole Ring : Contributes to the overall biological activity through interactions with biological macromolecules.

Comparative Analysis

When compared to similar compounds like N-(3-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, the brominated derivative shows enhanced reactivity and potentially improved biological efficacy due to halogen bonding capabilities that influence molecular interactions .

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(3-bromophenyl)-2-(2-(4-methylphenylsulfonamido)... | Bromine substitution | Antimicrobial, anticancer potential |

| N-(3-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)... | Chlorine substitution | Moderate antimicrobial activity |

Case Studies

One notable case study involved synthesizing various thiazole derivatives to evaluate their antimicrobial efficacy against resistant strains. The study concluded that brominated derivatives exhibited superior antibacterial properties compared to their non-brominated counterparts, reinforcing the significance of halogenation in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.